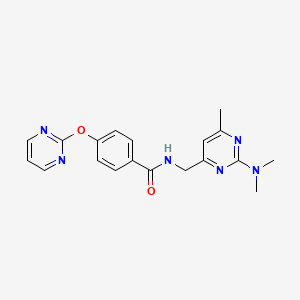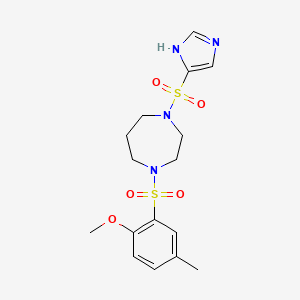
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a 1,3,4-thiadiazole ring, a tetrazole ring, and a trifluoromethoxyphenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the 1,3,4-thiadiazole ring, followed by the introduction of the tetrazole and trifluoromethoxyphenyl groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,3,4-thiadiazole and tetrazole rings, both of which are heterocyclic compounds containing nitrogen and sulfur atoms .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the 1,3,4-thiadiazole and tetrazole rings, as well as the trifluoromethoxyphenyl group, could make it reactive towards certain reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the 1,3,4-thiadiazole and tetrazole rings, as well as the trifluoromethoxyphenyl group, could influence its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The research on compounds similar to "N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide" involves the development of novel synthetic routes and methodologies for heterocyclic compounds, which are crucial in pharmaceutical chemistry. Studies have demonstrated the synthesis of thiadiazole and tetrazole derivatives, highlighting their potential in creating new pharmacophores with various applications. For instance, the synthesis of thiadiazole derivatives has been explored for their fungicidal activities, and methods have been developed to enhance the yield and efficacy of these compounds through specific substitutions on the phenyl ring (Tang Zi-lon, 2015).
Biological Activities
Compounds containing the thiadiazole and tetrazole moieties have been extensively studied for their biological activities, including anticancer properties. For example, novel thiazole and 1,3,4-thiadiazole derivatives have shown potent anticancer activities, with specific compounds exhibiting significant efficacy against cancer cell lines. Such research underlines the importance of these heterocyclic compounds in developing new therapeutic agents (S. M. Gomha et al., 2017).
Potential Pharmaceutical Applications
Beyond their fungicidal and anticancer activities, thiadiazole and tetrazole derivatives have been investigated for various pharmaceutical applications. The structural diversity and ability to interact with different biological targets make these compounds valuable in drug discovery and development. Research has led to the synthesis of derivatives with improved pharmacokinetic profiles and targeted therapeutic effects, showcasing the versatility and potential of these compounds in medicine (Yongfeng Wang et al., 1997).
Mécanisme D'action
Orientations Futures
Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. Given its complex structure, it could have interesting biological activity, making it a potential candidate for drug development .
Propriétés
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N7O2S/c1-6-17-19-11(25-6)16-10(23)9-18-21-22(20-9)7-2-4-8(5-3-7)24-12(13,14)15/h2-5H,1H3,(H,16,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYSDOJSVAWUNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2627588.png)
![2-(3,4-dimethoxyphenyl)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2627589.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627590.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B2627592.png)
![2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2627593.png)
![N-(4-methoxy-2-methylphenyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2627595.png)
![2-{[(3,5-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2627598.png)
![({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetic acid](/img/structure/B2627602.png)

![Tert-butyl (3E)-3-[(hydroxyamino)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B2627605.png)